molecular formula C13H12NO3P B3285136 Phosphonic acid, (9H-carbazol-9-ylmethyl)- CAS No. 797763-19-0

Phosphonic acid, (9H-carbazol-9-ylmethyl)-

Cat. No.: B3285136
CAS No.: 797763-19-0
M. Wt: 261.21 g/mol
InChI Key: VIFXKEFXKYBGNJ-UHFFFAOYSA-N
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Description

Phosphonic acid, (9H-carbazol-9-ylmethyl)- is a chemical compound with the molecular formula C13H12NO3P and a molecular weight of 261.213041. It is known for its unique structure, which includes a carbazole moiety linked to a phosphonic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of carbazole with a suitable phosphonic acid derivative under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of Phosphonic acid, (9H-carbazol-9-ylmethyl)- may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, (9H-carbazol-9-ylmethyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler carbazole compounds .

Scientific Research Applications

Phosphonic acid, (9H-carbazol-9-ylmethyl)- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Phosphonic acid, (9H-carbazol-9-ylmethyl)- involves its interaction with specific molecular targets and pathways. The carbazole moiety can interact with various biological targets, while the phosphonic acid group can form strong bonds with metal ions and other substrates. These interactions can lead to changes in the activity of enzymes, receptors, and other biomolecules, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphonic acid, (9H-carbazol-9-ylmethyl)- is unique due to its specific combination of the carbazole moiety and the phosphonic acid group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

carbazol-9-ylmethylphosphonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12NO3P/c15-18(16,17)9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8H,9H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFXKEFXKYBGNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50738427
Record name [(9H-Carbazol-9-yl)methyl]phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50738427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

797763-19-0
Record name [(9H-Carbazol-9-yl)methyl]phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50738427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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